[4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]methanamine;hydrochloride
CAS No.: 1448246-43-2
Cat. No.: VC6859583
Molecular Formula: C11H10ClF3N2S
Molecular Weight: 294.72
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448246-43-2 |
|---|---|
| Molecular Formula | C11H10ClF3N2S |
| Molecular Weight | 294.72 |
| IUPAC Name | [4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C11H9F3N2S.ClH/c12-11(13,14)8-3-1-7(2-4-8)9-6-17-10(5-15)16-9;/h1-4,6H,5,15H2;1H |
| Standard InChI Key | SMCKAYLBEJDZHK-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CSC(=N2)CN)C(F)(F)F.Cl |
Introduction
Synthesis of Thiazole Derivatives
Thiazole derivatives are often synthesized using the Hantzsch method, which involves the condensation of a thiourea derivative with an appropriate α-halocarbonyl compound. For example, the synthesis of N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine involves the reaction of 3-chloro-2-methylphenylthiourea with 4-fluorophenacyl bromide under reflux conditions in ethanol .
Related Compounds
Several related compounds have been studied extensively:
-
[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine Hydrochloride: This compound is a hydrochloride salt of a thiazole derivative, with a molecular weight of 294.72 g/mol .
-
[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol: This compound has a molecular weight of 259.246 g/mol and is known for its chemical stability and potential applications in organic synthesis .
Potential Applications
Thiazole derivatives are explored in various fields due to their versatility:
-
Pharmaceuticals: They are investigated for their potential as drugs due to their biological activities.
-
Organic Synthesis: Thiazoles serve as intermediates in the synthesis of complex molecules.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume